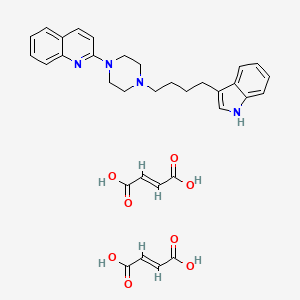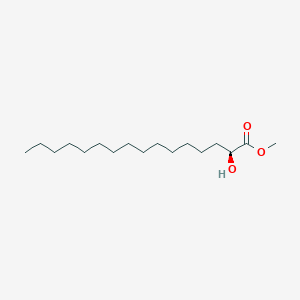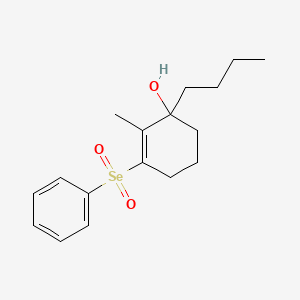
lithium;4,4-dimethylpent-2-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;4,4-dimethylpent-2-yne is an organic compound with the molecular formula C7H12Li It is a lithium salt of 4,4-dimethylpent-2-yne, which is an alkyne characterized by a carbon-carbon triple bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4,4-dimethylpent-2-yne typically involves the deprotonation of 4,4-dimethylpent-2-yne using a strong base such as n-butyllithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is usually performed in a non-polar solvent like hexane or cyclohexane to ensure the solubility of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reactors, automated systems for handling reactive intermediates, and stringent control of reaction conditions to ensure safety and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;4,4-dimethylpent-2-yne undergoes various types of chemical reactions, including:
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride), leading to the formation of dihaloalkanes or haloalkenes.
Substitution Reactions: The lithium atom can be replaced by other electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized to form ketones or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a solvent such as dichloromethane.
Hydrohalogenation: Hydrogen halides (e.g., HCl, HBr) in an inert solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Major Products
Dihaloalkanes: From halogenation reactions.
Haloalkenes: From hydrohalogenation reactions.
Ketones and Carboxylic Acids: From oxidation reactions.
Alkanes and Alkenes: From reduction reactions.
Wissenschaftliche Forschungsanwendungen
Lithium;4,4-dimethylpent-2-yne has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Organometallic Chemistry: The compound is used to study the reactivity and mechanisms of organolithium compounds.
Catalysis: It serves as a precursor in the preparation of catalysts for various chemical reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of lithium;4,4-dimethylpent-2-yne involves the interaction of the lithium cation with the π-electrons of the alkyne. This interaction stabilizes the compound and makes it highly reactive towards electrophiles. The lithium cation can also coordinate with other ligands, influencing the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethylpent-2-yne: The parent alkyne without the lithium cation.
Lithium Acetylide: A simpler lithium-alkyne compound with a similar reactivity profile.
Lithium Phenylacetylide: Another lithium-alkyne compound with an aromatic substituent.
Uniqueness
Lithium;4,4-dimethylpent-2-yne is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound. This makes it a valuable reagent in organic synthesis, particularly in the formation of sterically demanding molecules.
Eigenschaften
CAS-Nummer |
74317-35-4 |
|---|---|
Molekularformel |
C7H11Li |
Molekulargewicht |
102.1 g/mol |
IUPAC-Name |
lithium;4,4-dimethylpent-2-yne |
InChI |
InChI=1S/C7H11.Li/c1-5-6-7(2,3)4;/h1H2,2-4H3;/q-1;+1 |
InChI-Schlüssel |
AMIAVKSDYGVVHT-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)(C)C#C[CH2-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



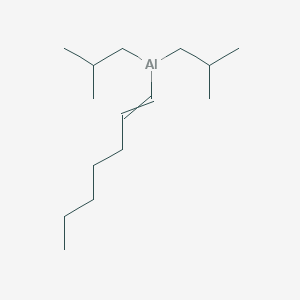


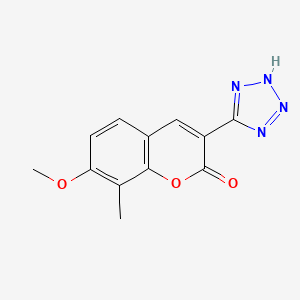
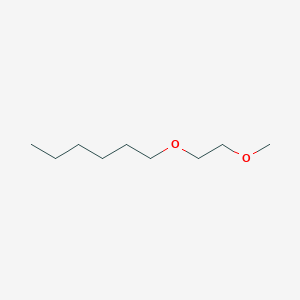
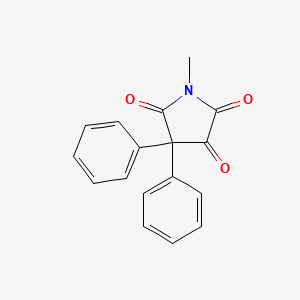
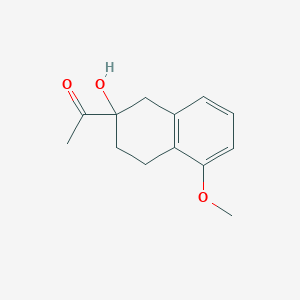
silane](/img/structure/B14435797.png)


